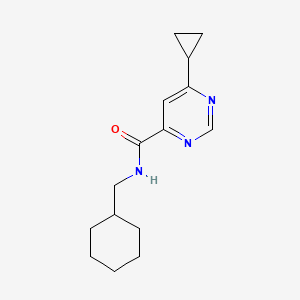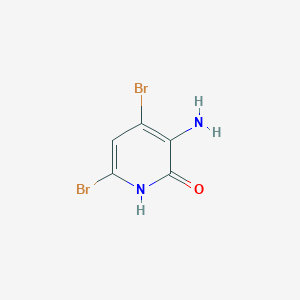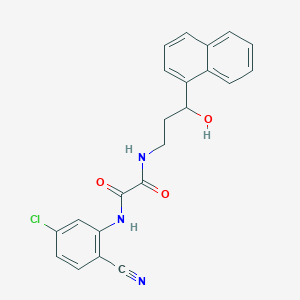![molecular formula C13H19N3O2 B2469082 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone CAS No. 2034455-53-1](/img/structure/B2469082.png)
2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is an organic compound characterized by a complex bicyclic structure containing a pyrazolo and pyrazine ring system, substituted with an ethoxy group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis of 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone can involve a multi-step process starting with the cyclization of appropriate precursors. One possible route starts with the reaction of 3,4-diaminocyclopentene with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrazine core. This is followed by selective alkylation with ethyl iodide to introduce the ethoxy group, and finally, oxidation to convert the terminal alcohol to the ethanone group.
Route 2: : Another method involves the direct coupling of a pre-synthesized pyrazolo[1,5-a]pyrazine intermediate with an appropriate ethoxy-ethanone reagent under catalytic conditions, utilizing a base such as potassium carbonate and a phase transfer catalyst.
Industrial Production Methods
Scale-up Considerations: : In an industrial setting, the synthesis of this compound can be optimized for high yield and purity by controlling the reaction temperature, solvent choice, and reaction time. The use of continuous flow reactors could enhance the efficiency of the multi-step synthesis process, reducing by-products and improving scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The ethoxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: : Reduction of the ethanone moiety could yield secondary alcohols.
Substitution: : The pyrazolo[1,5-a]pyrazine core is amenable to electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide.
Reduction: : Involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions may include the use of halogenated reagents or organolithium compounds under inert atmosphere conditions.
Major Products
From Oxidation: : The formation of 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanal.
From Reduction: : The conversion to 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Acts as a building block for the synthesis of more complex molecules, including novel heterocycles.
Biology: : Potential use as a probe in biochemical assays due to its unique structure.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
Mechanism
The compound’s mechanism of action may involve interaction with specific biological targets, such as enzymes or receptors, due to its structural resemblance to naturally occurring ligands or substrates. The pyrazine and pyrazole moieties can engage in hydrogen bonding, π-π interactions, and hydrophobic effects with these targets.
Molecular Targets and Pathways
Potential targets include microbial enzymes, signaling proteins involved in inflammation, and receptors in the central nervous system. The exact pathways remain a subject of ongoing research, with studies focusing on elucidating the binding modes and the subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison
Compared to other pyrazolo[1,5-a]pyrazine derivatives, 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is unique due to the ethoxy and ethanone substituents, which confer distinct chemical properties and reactivity.
Similar Compounds
1-(3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1(7H)-yl)ethanone
2-(1H-pyrazolo[1,5-a]pyrazin-2-yl)ethanol
This compound's intriguing structure and versatile reactivity make it a valuable subject of study across multiple disciplines, promising various applications in scientific research and industrial development.
Eigenschaften
IUPAC Name |
2-ethoxy-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-9-13(17)15-6-7-16-12(8-15)10-4-3-5-11(10)14-16/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIBTPHRUAQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=C3CCCC3=N2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea](/img/structure/B2468999.png)
![1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2469000.png)
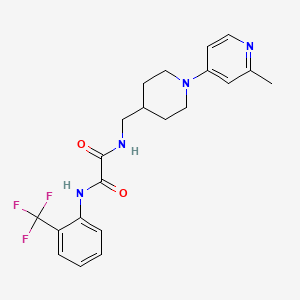
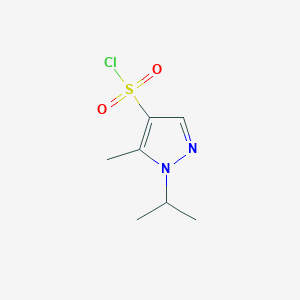
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2469005.png)
![methyl 2-(4,6-dioxo-2-phenyl-3-(thiophen-2-yl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469006.png)
![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)
![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2469012.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2469013.png)
